(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one
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Overview
Description
The compound (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one is a complex organic molecule featuring an adamantane group, a methoxy-substituted phenyl ring, and a pyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one typically involves multiple steps, including the formation of the adamantane core, the introduction of the methoxy-substituted phenyl ring, and the attachment of the pyridin-2-yloxy group. Common synthetic routes may include:
Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene followed by acid-catalyzed rearrangement.
Introduction of the Methoxy-Substituted Phenyl Ring: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridin-2-yloxy Group: This can be done through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Pyridine derivatives for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one: can be compared with other adamantane derivatives, methoxy-substituted phenyl compounds, and pyridin-2-yloxy-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties and activities not found in other similar compounds. This makes it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C26H29NO3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H29NO3/c1-29-23-7-5-18(13-22(23)17-30-25-4-2-3-9-27-25)6-8-24(28)26-14-19-10-20(15-26)12-21(11-19)16-26/h2-9,13,19-21H,10-12,14-17H2,1H3/b8-6+ |
InChI Key |
DNEVVYMMTCAJNJ-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)COC5=CC=CC=N5 |
Origin of Product |
United States |
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